molecular formula C21H20N4O2S B2524028 2,4-dimethyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 923193-99-1

2,4-dimethyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2524028
CAS No.: 923193-99-1
M. Wt: 392.48
InChI Key: JLIPENAJZVAIJJ-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide is a chemical compound of high interest in scientific research. This product is provided as a high-purity material intended for Research Use Only (RUO) and is not approved for use in humans, or as a drug, pesticide, or for any other commercial application. The specific research applications, biological activity, and mechanism of action for this compound are areas of ongoing investigation and are not fully characterized. Researchers are directed to consult the current scientific literature for the latest findings. This product is designed to support in-vitro experiments and early-stage pharmacological studies in laboratory settings.

Properties

IUPAC Name

2,4-dimethyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-14-4-9-20(15(2)12-14)28(26,27)24-18-7-5-17(6-8-18)19-13-25-11-10-16(3)22-21(25)23-19/h4-13,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIPENAJZVAIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide typically involves multistep reactions. One common approach is the condensation of 2-aminopyridine with aldehydes, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The sulfonamide group can be introduced through sulfonation reactions involving sulfonyl chlorides and amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can lead to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .

Scientific Research Applications

2,4-dimethyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Core Structure : The target compound and ’s analog share the imidazo[1,2-a]pyrimidine core, whereas 3an and 3ao () feature imidazo[1,2-a]pyridine, which lacks a nitrogen atom in the six-membered ring. This difference may influence electronic properties and binding interactions .
  • Substituents : The 2,4-dimethylbenzene sulfonamide group in the target compound contrasts with the biphenyl sulfonamide in and the trifluoromethyl/chloro groups in 3ao/3an . Bulkier substituents (e.g., biphenyl) may enhance steric hindrance, while electron-withdrawing groups (e.g., CF3) could alter reactivity and solubility .
  • Synthetic Yields : The 85% yield for 3an vs. 62% for 3ao () suggests that electron-deficient aryl groups (e.g., CF3) may complicate synthesis compared to chloro-substituted analogs .

Pharmacological and Physicochemical Properties

Table 2: Hypothetical Property Comparison Based on Structural Features
Compound Name LogP (Predicted) Hydrogen Bond Donors/Acceptors Potential Bioactivity
Target Compound ~3.5 2 Donors, 5 Acceptors Kinase inhibition (analogous to Tozasertib )
3an ~4.2 1 Donor, 5 Acceptors Anticancer (chloro-substituted)
3ao ~4.8 1 Donor, 5 Acceptors Anticancer (CF3 enhances lipophilicity)
F215-0087 ~2.9 2 Donors, 3 Acceptors Unknown (amide vs. sulfonamide)

Key Observations :

  • Hydrogen Bonding: The sulfonamide group in the target compound provides two hydrogen-bond donors, unlike the amide in F215-0087, which may limit interactions with target proteins .
  • Therapeutic Potential: Analogs like Tozasertib (), which shares a pyrimidine scaffold, highlight possible kinase-targeting applications for the target compound .

Computational and Experimental Insights

  • Molecular Docking : Tools like AutoDock Vina () could predict binding modes of the target compound to kinases or other targets. For example, the sulfonamide moiety may anchor the molecule to ATP-binding pockets, while the imidazo[1,2-a]pyrimidine core mimics purine interactions .
  • Co-Crystallization : ’s sulfonamide-benzoic acid co-crystal suggests that the target compound may form stable crystalline complexes, aiding in structural characterization .

Biological Activity

The compound 2,4-dimethyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide , also known as ChemDiv compound F215-0285, is a sulfonamide derivative with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetic properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H22N4O2S
  • IUPAC Name : this compound
  • SMILES Notation : Cc(cc1)cc(C)c1S(Nc(cc1)ccc1-c1cn(ccc(C)n2)c2n1)(=O)=O

Research on the biological activity of sulfonamides has highlighted their diverse mechanisms of action. Sulfonamides typically inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. However, studies suggest that derivatives like this compound may also exhibit:

  • Anticancer Activity : Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells by modulating cell cycle progression and promoting reactive oxygen species (ROS) generation.
  • Cardiovascular Effects : Some benzene sulfonamides have demonstrated the ability to influence perfusion pressure and coronary resistance in isolated rat heart models, suggesting potential cardiovascular benefits or risks .

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Theoretical models predict various pharmacokinetic parameters:

ParameterValue
BioavailabilityHigh
Volume of DistributionModerate
Half-lifeShort
MetabolismPhase II bioconjugation

These parameters indicate that the compound may have favorable characteristics for therapeutic use but require further empirical validation.

Cardiovascular Activity

A study investigating the effects of various benzene sulfonamides on coronary resistance showed that certain derivatives significantly decreased perfusion pressure in a time-dependent manner. The results suggested that these compounds could interact with calcium channels to exert their effects . This interaction is crucial for understanding how this compound might influence cardiovascular health.

Anticancer Potential

Another line of research focused on the anticancer properties of related sulfonamide compounds. Studies indicated that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells through ROS-mediated pathways. This finding suggests a promising avenue for developing new cancer therapies based on the structure of this compound.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2,4-dimethyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves sequential functionalization:

Core formation : Cyclization of 7-methylimidazo[1,2-a]pyrimidine precursors via condensation of amines and diketones under reflux (e.g., anhydrous toluene, 110°C, 12–24 hours) .

Sulfonamide coupling : Reaction of the imidazo[1,2-a]pyrimidinyl intermediate with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol .

  • Optimization : Monitor intermediates via TLC and adjust stoichiometry (1:1.2 molar ratio for sulfonylation) to maximize yield (typically 60–85%) .

Q. How is the compound characterized structurally, and what analytical techniques validate its purity?

  • Structural confirmation :

  • NMR : 1^1H and 13^{13}C NMR identify aromatic protons (δ 7.2–8.5 ppm), sulfonamide NH (δ ~10.5 ppm), and methyl groups (δ ~2.3–2.6 ppm) .
  • HRMS : Exact mass determination (e.g., [M+H]+^+ calculated for C22_{22}H21_{21}N4_4O2_2S: 429.1385) .
    • Purity assessment :
  • HPLC : ≥95% purity using a C18 column (acetonitrile/water gradient) .
  • Elemental analysis : Carbon, hydrogen, nitrogen content within ±0.4% of theoretical values .

Q. What preliminary biological activities have been reported for this compound?

  • Kinase inhibition : Demonstrated IC50_{50} values <100 nM against cyclin-dependent kinases (CDKs) in enzymatic assays, with selectivity over non-target kinases (e.g., EGFR, VEGFR2) .
  • Cellular activity : Anti-proliferative effects in cancer cell lines (e.g., HCT-116, IC50_{50} = 1.2 µM) via G1/S cell cycle arrest .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of kinase selectivity?

  • Key modifications :

  • Imidazo[1,2-a]pyrimidine core : Methyl substitution at position 7 enhances CDK2 binding (ΔG = −9.8 kcal/mol via docking) .
  • Sulfonamide substituents : 2,4-Dimethyl groups reduce off-target binding to carbonic anhydrases compared to bulkier analogs .
    • SAR validation :
  • Mutagenesis studies : CDK2 D145N mutant reduces inhibitory potency by 15-fold, confirming hydrophobic pocket interactions .
  • Selectivity profiling : Kinome-wide screening (e.g., DiscoverX Eurofins panel) identifies off-target hits (e.g., PIM1, IC50_{50} = 850 nM) .

Q. What computational strategies predict binding modes and metabolic stability?

  • Docking and MD simulations :

  • Glide/SP : Pose prediction in CDK2 ATP-binding pocket (PDB: 1H1S) with H-bonding to Leu83 and π-stacking with Phe82 .
  • ADME prediction : SwissADME estimates moderate permeability (LogP = 3.1) but high hepatic extraction (CYP3A4 substrate) .
    • Metabolic hotspots :
  • Demethylation : Primary pathway identified via human liver microsomes (t1/2_{1/2} = 45 min) .

Q. How can in vivo efficacy and pharmacokinetics be evaluated preclinically?

  • Animal models :

  • Xenograft studies : Dose-dependent tumor growth inhibition (50 mg/kg/day, oral) in HT-29 colorectal models with no overt toxicity .
    • PK parameters :
  • Bioavailability : 42% in rats (AUC024_{0-24} = 12.3 µg·h/mL) .
  • Tissue distribution : High concentrations in liver and kidney (Cmax_{max} = 8.7 µg/g) .

Comparative Analysis of Structural Analogs

CompoundKey Structural FeaturesBiological ActivityReference
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenoxybenzene-1-sulfonamidePhenoxy substituentCDK1 inhibition (IC50_{50} = 75 nM)
3,4-Dichloro analogDichloro substitutionEnhanced CYP inhibition (IC50_{50} = 28 nM)
N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamideDiethyl sulfonamideReduced plasma protein binding (fu = 0.32)

Research Gaps and Future Directions

  • Mechanistic studies : Elucidate resistance mechanisms using CRISPR-Cas9 knockout libraries.
  • Co-crystallization : Solve X-ray structures with CDK2/cyclin E complex (cf. ).
  • Prodrug development : Mask sulfonamide group to improve solubility (e.g., phosphate ester prodrugs).

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